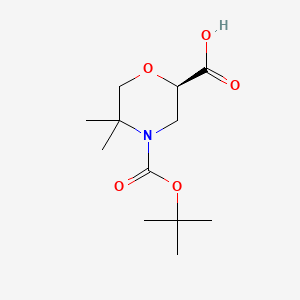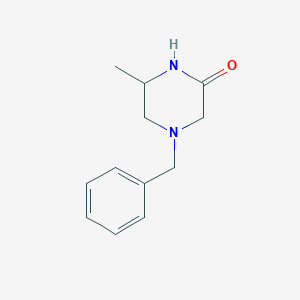![molecular formula C10H11N3O2S B14036946 N,N-Dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxamide](/img/structure/B14036946.png)
N,N-Dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrido[3,2-b][1,4]thiazine core, which is a fused ring system containing nitrogen and sulfur atoms. The presence of the N,N-dimethyl and carboxamide groups further enhances its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Mannich reaction, where a phenol, a primary amine, and an aldehyde are used as starting materials . The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the desired thiazine ring.
Another important synthetic route involves the condensation of ortho-aminomethylphenol with an aldehyde or ketone in the presence of catalysts such as tin(IV) chloride or methyltrichlorosilane . This method allows for the efficient formation of the thiazine ring under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or other condensation reactions using automated reactors and continuous flow systems. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
N,N-Dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and sulfur atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiazine compounds.
科学的研究の応用
N,N-Dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its potential pharmacological properties.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N,N-Dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
類似化合物との比較
Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- 3,4-Dihydro-2H-1,3-benzoxazines
- Indole derivatives
Uniqueness
N,N-Dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxamide is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
分子式 |
C10H11N3O2S |
|---|---|
分子量 |
237.28 g/mol |
IUPAC名 |
N,N-dimethyl-3-oxo-4H-pyrido[3,2-b][1,4]thiazine-6-carboxamide |
InChI |
InChI=1S/C10H11N3O2S/c1-13(2)10(15)6-3-4-7-9(11-6)12-8(14)5-16-7/h3-4H,5H2,1-2H3,(H,11,12,14) |
InChIキー |
UFNFLIMHSKAVCJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=NC2=C(C=C1)SCC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14036867.png)





![3-Quinolineethanol, 6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-2-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14036902.png)



![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(2H-tetrazol-2-ylmethyl)-](/img/structure/B14036922.png)


![4-[(5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic acid](/img/structure/B14036927.png)
